

NMR characterization of Boc-NH-PEG7-propargyl

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Compound of Interest

Compound Name: Boc-NH-PEG7-propargyl

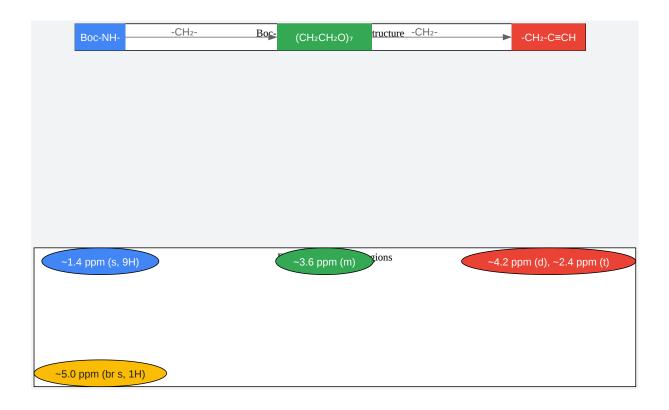
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Molecular Structure and Expected NMR Signals

The structure of **Boc-NH-PEG7-propargyl** dictates a specific pattern of signals in both ¹H and ¹³C NMR spectra. The key functional groups—the tert-butyloxycarbonyl (Boc) group, the PEG chain, and the propargyl group—each exhibit characteristic chemical shifts, multiplicities, and coupling constants.

A diagram illustrating the general structure and the expected regions of NMR signals is presented below.





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Caption: Molecular structure of **Boc-NH-PEG7-propargyl** and corresponding ¹H NMR chemical shift regions.

Quantitative ¹H NMR Data Summary

The ¹H NMR spectrum provides a quantitative map of the proton environments within the molecule. The integration of each signal is proportional to the number of protons it represents.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~5.0	br s	1H	N-H
~4.2	d (J ≈ 2.4 Hz)	2H	-O-CH2-C≡CH
~3.65	m	24H	-O-CH ₂ -CH ₂ -O- (PEG backbone)
~3.5	t	2H	Boc-NH-CH ₂ -
~3.3	q	2H	Boc-NH-CH ₂ -CH ₂ -
~2.4	t (J ≈ 2.4 Hz)	1H	-C≡C-H
1.44	S	9H	-C(CH ₃) ₃

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm). Coupling constants (J) are approximate values.

Quantitative ¹³C NMR Data Summary

The 13 C NMR spectrum reveals the carbon framework of the molecule. Due to the natural abundance of 13 C (1.1%), these spectra are typically not integrated unless specific experimental setups are used.[1]



Chemical Shift (δ) ppm	Assignment
~156.0	C=O (Boc)
~79.5	-C(CH ₃) ₃ (Boc)
~78.5	-C≡C-H
~75.0	-C≡C-H
~70.5	-O-CH ₂ -CH ₂ -O- (PEG backbone)
~69.0	-O-CH₂-C≡CH
~58.5	Boc-NH-CH ₂ -
~40.5	Boc-NH-CH ₂ -CH ₂ -
~28.5	-C(CH ₃) ₃ (Boc)

Detailed Experimental Protocol for NMR Analysis

Accurate and reproducible NMR data acquisition relies on a standardized experimental protocol.

Sample Preparation:

- Weigh approximately 5-10 mg of **Boc-NH-PEG7-propargyl**.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrumentation and Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
- ¹H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').



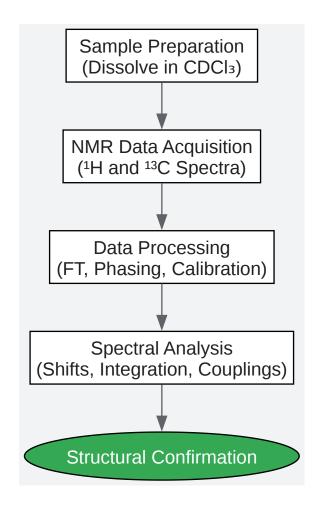
- o Temperature: 298 K.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay (d1): 1-5 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Spectral Width: 0-12 ppm.
- ¹³C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Temperature: 298 K.
 - Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.
 - Relaxation Delay (d1): 2 seconds.
 - Spectral Width: 0-200 ppm.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the signals in the ¹H NMR spectrum.
- Analyze the multiplicities and coupling constants.

The following diagram illustrates the workflow for NMR characterization.





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References

- 1. researchgate.net [researchgate.net]
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